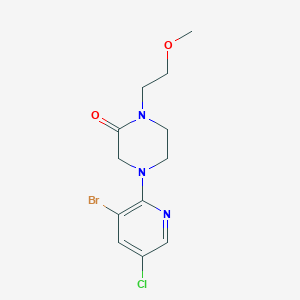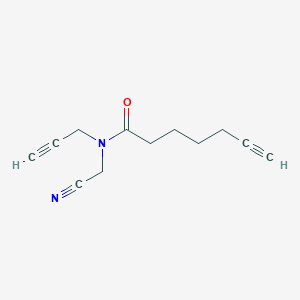![molecular formula C15H21N3O B6625449 Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone](/img/structure/B6625449.png)
Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone, also known as CMPM, is a novel compound that has recently gained attention in scientific research. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.
Mécanisme D'action
The exact mechanism of action of Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone is not fully understood. However, it is believed to act as a modulator of the dopaminergic, serotonergic, and glutamatergic systems in the brain. Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone has been shown to increase the levels of dopamine and serotonin in the prefrontal cortex, which may contribute to its antipsychotic and antidepressant effects. Additionally, Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone has been found to modulate the N-methyl-D-aspartate (NMDA) receptor, which may explain its analgesic and anti-inflammatory properties.
Biochemical and Physiological Effects:
Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in the brain. Moreover, Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone has also been found to improve the cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. Moreover, Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone has shown promising results in various studies, making it a potential candidate for drug development. However, there are also some limitations to using Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone in lab experiments. The exact mechanism of action is not fully understood, and more research is needed to elucidate its pharmacological properties. Furthermore, the safety and toxicity of Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone have not been fully evaluated.
Orientations Futures
There are several future directions for research on Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone. One area of interest is the development of Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone-based drugs for the treatment of psychiatric disorders such as schizophrenia and depression. Moreover, the potential use of Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone in the treatment of neuropathic pain and inflammation warrants further investigation. Additionally, the safety and toxicity of Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone need to be evaluated in more detail to assess its potential as a therapeutic agent.
Conclusion:
In conclusion, Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone is a novel compound that has shown promising results in various scientific studies. It has potential therapeutic applications in the treatment of psychiatric disorders, neuropathic pain, and inflammation. The exact mechanism of action of Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone is not fully understood, and more research is needed to elucidate its pharmacological properties. However, Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone has several advantages for lab experiments, and its potential as a therapeutic agent warrants further investigation.
Méthodes De Synthèse
Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone can be synthesized through a simple two-step procedure. The first step involves the reaction of cyclobutanone with 4-(4-methylpyridin-3-yl)piperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications. It has been shown to possess various pharmacological activities such as antipsychotic, anxiolytic, and antidepressant effects. Moreover, Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone has been found to be effective in the treatment of neuropathic pain, inflammation, and cognitive impairment.
Propriétés
IUPAC Name |
cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-12-5-6-16-11-14(12)17-7-9-18(10-8-17)15(19)13-3-2-4-13/h5-6,11,13H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIYZORCGLPSAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)N2CCN(CC2)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[(3-Bromo-5-chloropyridin-2-yl)amino]ethyl]pyrrolidine-2,5-dione](/img/structure/B6625367.png)
![1-[[1-(5-Chloro-2-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]piperidin-2-one](/img/structure/B6625374.png)
![1-[[1-[5-(Difluoromethoxy)pyridin-2-yl]piperidin-4-yl]methyl]piperidin-2-one](/img/structure/B6625388.png)
![N-tert-butyl-3-chloro-2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B6625411.png)
![[4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B6625422.png)
![N-[4-chloro-3-(2-oxoimidazolidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B6625428.png)
![N-(3-chlorophenyl)-2-[methyl-(4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetamide](/img/structure/B6625436.png)
![[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B6625443.png)
![N-(3-chlorophenyl)-2-[[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-methylamino]acetamide](/img/structure/B6625457.png)
![3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol](/img/structure/B6625466.png)

![Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate](/img/structure/B6625474.png)
![1-[4-(3-Bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone](/img/structure/B6625493.png)
